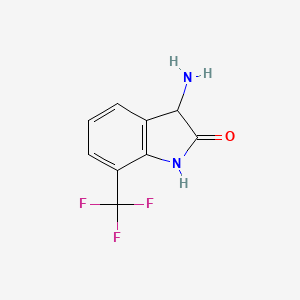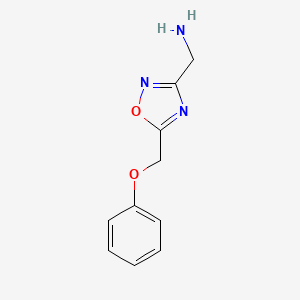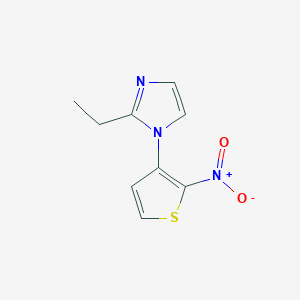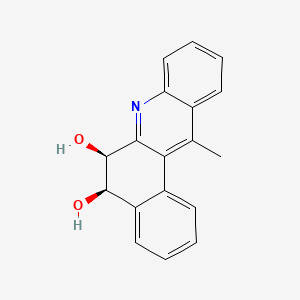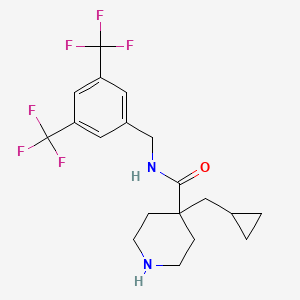
N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of trifluoromethyl groups, a cyclopropylmethyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.
Attachment of the Benzyl Group: The benzyl group with trifluoromethyl substituents can be introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethyl group.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl groups on the benzyl ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be determined by the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Bis(trifluoromethyl)benzyl)piperidine-4-carboxamide: Lacks the cyclopropylmethyl group.
N-(3,5-Dimethylbenzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide: Has methyl groups instead of trifluoromethyl groups.
N-Benzyl-4-(cyclopropylmethyl)piperidine-4-carboxamide: Lacks the trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups and the cyclopropylmethyl group in N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Propriétés
Formule moléculaire |
C19H22F6N2O |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(cyclopropylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22F6N2O/c20-18(21,22)14-7-13(8-15(9-14)19(23,24)25)11-27-16(28)17(10-12-1-2-12)3-5-26-6-4-17/h7-9,12,26H,1-6,10-11H2,(H,27,28) |
Clé InChI |
HZELMRIHKROBIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2(CCNCC2)C(=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)

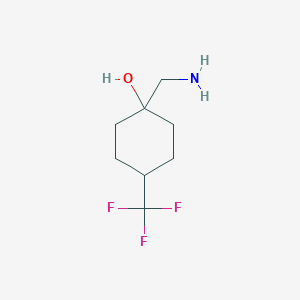
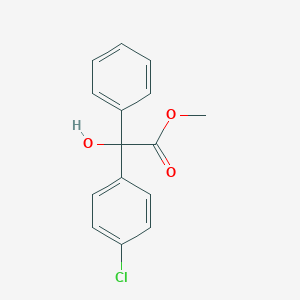

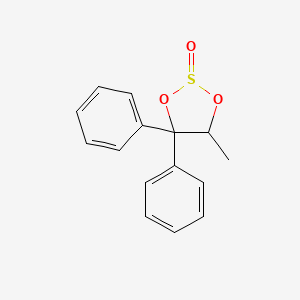
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
